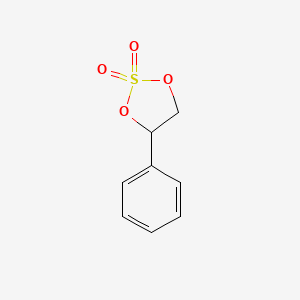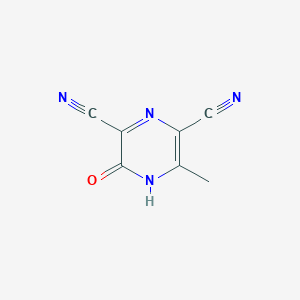
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a decyloxy group, multiple ethoxy groups, and a butanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a decyloxy-substituted benzene derivative as the starting material. The synthetic route may include:
Etherification: Introduction of the decyloxy group via a Williamson ether synthesis.
Esterification: Formation of the butanoate ester through a reaction with butanoic acid or its derivatives.
Ethoxylation: Addition of ethoxy groups using ethylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decyloxy)benzaldehyde: Shares the decyloxy group but differs in the aldehyde functionality.
4-(Decyloxy)benzoic acid: Contains a carboxylic acid group instead of the oxobutanoate moiety.
Uniqueness
4-(Decyloxy)-2,2,3,3-tetraethoxy-4-oxobutanoate is unique due to its combination of multiple ethoxy groups and the oxobutanoate structure, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
89434-65-1 |
|---|---|
Formule moléculaire |
C22H41O8- |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
4-decoxy-2,2,3,3-tetraethoxy-4-oxobutanoate |
InChI |
InChI=1S/C22H42O8/c1-6-11-12-13-14-15-16-17-18-26-20(25)22(29-9-4,30-10-5)21(19(23)24,27-7-2)28-8-3/h6-18H2,1-5H3,(H,23,24)/p-1 |
Clé InChI |
LQHQQOVSXCJVSF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOC(=O)C(C(C(=O)[O-])(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)



![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)


![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)


